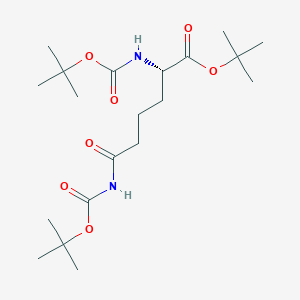

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester

Description

Historical Context and Development

The development of this compound (CAS: 97347-40-5) is rooted in the evolution of peptide synthesis methodologies. The tert-butoxycarbonyl (Boc) protecting group, introduced in the mid-20th century, revolutionized amine protection due to its stability under basic conditions and selective acid-labile deprotection. This compound emerged as a specialized derivative of 2-aminoadipic acid, a non-proteinogenic amino acid involved in lysine metabolism. Its synthesis leverages di-tert-butyl dicarbonate (Boc₂O), a reagent widely adopted for introducing Boc groups in aqueous or organic media. The tert-butyl ester moiety, introduced to protect carboxyl groups, further enhanced the compound’s utility in solid-phase peptide synthesis (SPPS) by improving solubility in non-polar solvents.

Significance in Peptide Chemistry

This compound plays a critical role in peptide chemistry due to its dual Boc protection and tert-butyl ester functionality. The Boc groups selectively shield primary amines, enabling sequential coupling in SPPS without unintended side reactions. The tert-butyl ester protects the α-carboxylic acid, allowing selective activation of the side-chain carboxyl group for conjugation or elongation. This orthogonal protection strategy is pivotal for synthesizing complex peptides with multiple functional groups, such as those requiring post-translational modifications like glutamylation.

Table 1: Key Properties of this compound

Nomenclature and Structural Significance

The compound’s systematic name, tert-butyl (2S)-2,6-bis[(tert-butoxycarbonyl)amino]-6-oxohexanoate, reflects its stereochemical and functional complexity. The L-configuration at the α-carbon ensures compatibility with biological systems, while the Boc groups at Nalpha and Nepsilon positions prevent undesired nucleophilic reactions. The tert-butyl ester at the carboxyl terminus enhances steric hindrance, reducing premature hydrolysis during synthesis. The 2-aminoadipic acid backbone, a six-carbon homolog of glutamic acid, provides structural flexibility for designing peptidomimetics and constrained peptides.

Research Landscape and Current Trends

Recent studies highlight the compound’s versatility in synthesizing hybrid α/β-peptides and bioconjugates. For example, β-amino acid derivatives incorporating this building block exhibit enhanced proteolytic stability and bioactivity, as demonstrated in pancreatic lipase inhibitors. Advances in orthogonal protection strategies have enabled its use in synthesizing polyglutamylated peptides, critical for studying microtubule-associated proteins. Additionally, its role in generating site-specific antibody-drug conjugates (ADCs) underscores its relevance in targeted therapeutics.

Table 2: Applications in Modern Research

Properties

IUPAC Name |

tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2O7/c1-18(2,3)27-15(24)13(21-16(25)28-19(4,5)6)11-10-12-14(23)22-17(26)29-20(7,8)9/h13H,10-12H2,1-9H3,(H,21,25)(H,22,23,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLDSECLRRRIFP-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCCC(=O)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452828 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-6-oxo-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97347-40-5 | |

| Record name | tert-Butyl N~2~,N~6~-bis(tert-butoxycarbonyl)-6-oxo-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester, also known by its CAS number 97347-40-5, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C20H36N2O7

- Molecular Weight : 416.5 g/mol

- IUPAC Name : tert-butyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexanoate

- CAS Number : 97347-40-5

Biological Applications

This compound is primarily utilized in the synthesis of multifunctional peptides and as a building block in peptide chemistry. Its biological activities can be summarized as follows:

- Gene Delivery Systems : The compound plays a role in the development of nonviral gene delivery vectors. Studies have shown that derivatives can enhance the efficiency of gene transfer in cancer therapy applications by facilitating cellular uptake and expression of therapeutic genes .

- Peptide Dendrimers : It is involved in the synthesis of amphiphilic peptide dendrimers which have shown promise as drug delivery systems. These dendrimers can encapsulate hydrophobic drugs and improve their solubility and bioavailability .

- Enzyme Activity Enhancement : Research indicates that derivatives of this compound can increase the luminescence intensity of alkaline phosphatase substrates, suggesting potential applications in biochemical assays and diagnostics .

Case Study 1: Gene Therapy Applications

A study published in Colloids and Surfaces B: Biointerfaces highlighted the use of multifunctional amphiphilic peptide dendrimers synthesized from this compound as nonviral vectors for gene therapy. The study demonstrated enhanced transfection efficiency in various cancer cell lines when compared to traditional methods .

| Study Reference | Findings |

|---|---|

| Liu XY et al., 2022 | Enhanced gene delivery efficiency using peptide dendrimers derived from the compound. |

Case Study 2: Biochemical Assays

In another investigation, a fluorescein-based organic substance was synthesized using derivatives of this compound to enhance alkaline phosphatase activity. This study illustrated how modifications to the compound can lead to significant improvements in assay sensitivity .

| Study Reference | Findings |

|---|---|

| Huang J et al., 2022 | Increased luminescence intensity in alkaline phosphatase assays using modified compounds. |

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester is frequently employed in SPPS due to its ability to protect amino groups during the synthesis process. The Boc group can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This method is essential for producing peptides with specific sequences and modifications, which are crucial in therapeutic applications.

Example Use Case:

In a study involving the synthesis of cyclic peptides, researchers utilized Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid as a key intermediate. The compound facilitated the formation of cyclic structures that exhibited enhanced biological activity compared to their linear counterparts .

Medicinal Chemistry

Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new pharmaceuticals. Its ability to mimic natural amino acids makes it an attractive candidate for designing inhibitors or modulators of biological pathways.

Case Study:

A recent investigation focused on the use of Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid in creating peptidomimetics aimed at targeting specific receptors involved in cancer progression. The synthesized compounds demonstrated promising inhibitory effects on tumor growth in vitro, highlighting the potential of this compound in oncological drug development .

Bioconjugation Techniques

Linker Development

Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid can be utilized as a linker in bioconjugation processes, where it facilitates the attachment of various biomolecules such as antibodies or enzymes to therapeutic agents. This application is particularly relevant in the field of targeted drug delivery systems.

Research Findings:

In a study exploring antibody-drug conjugates (ADCs), researchers incorporated Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid into the linker design. The resulting ADCs showed improved selectivity and reduced off-target effects compared to traditional conjugates, underscoring the importance of this compound in enhancing therapeutic efficacy .

Synthetic Methodology Development

New Synthetic Routes

The compound has been pivotal in developing new synthetic methodologies within organic chemistry. Its reactivity profile allows chemists to explore novel reaction conditions and strategies for synthesizing complex molecules.

Example Research:

A recent publication detailed a novel approach using Nalpha,Nepsilon-bis-Boc-L-2-aminoadipamic Acid as a starting material for synthesizing polyfunctionalized derivatives. This method showcased efficient reaction pathways that could be applied to other amino acid derivatives, expanding the toolkit available for synthetic chemists.

Summary Table of Applications

| Application Area | Description | Example Use Case/Study |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Synthesis of cyclic peptides with enhanced biological activity |

| Medicinal Chemistry | Scaffold for drug development | Peptidomimetics targeting cancer receptors showing promising inhibitory effects |

| Bioconjugation Techniques | Facilitates attachment of biomolecules to therapeutic agents | Antibody-drug conjugates with improved selectivity and efficacy |

| Synthetic Methodology | Development of new synthetic routes | Novel approaches for synthesizing polyfunctionalized derivatives |

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound belongs to the class of Boc-protected amino acid esters. Below is a comparative analysis with three structurally related compounds:

| Property | Nα,Nε-bis-Boc-L-2-aminoadipamic Acid tert-Butyl Ester | N-Boc-L-alanine tert-Butyl Ester | N-Boc-L-glutamic Acid γ-tert-Butyl Ester | Nα-Boc-L-lysine ε-tert-Butyl Ester |

|---|---|---|---|---|

| Molecular Weight | ~438.5 g/mol (estimated) | 245.3 g/mol | 301.3 g/mol | 330.4 g/mol |

| Protecting Groups | α- and ε-Boc; carboxylate tert-butyl ester | α-Boc; carboxylate tert-butyl ester | α-Boc; γ-tert-butyl ester | α-Boc; ε-tert-butyl ester |

| Solubility | Low in water; soluble in DCM, DMF, THF | Similar solubility profile | Soluble in polar aprotic solvents | Soluble in DCM, DMF |

| Deprotection Conditions | Boc: TFA/DCM; tert-butyl ester: TFA or HCl/dioxane | Boc: TFA; ester: TFA | Boc: TFA; γ-ester: TFA | Boc: TFA; ε-ester: TFA |

| Application in Synthesis | Used for branched peptides or polyfunctional scaffolds | Linear peptide synthesis | Glutamate-containing peptides | Lysine side-chain protection |

| Stability | Stable under basic conditions; Boc sensitive to acids | Similar stability | Acid-sensitive | Acid-sensitive |

Key Differentiators

Dual Boc Protection: Unlike mono-Boc-protected analogs (e.g., N-Boc-L-alanine tert-butyl ester), the dual Boc groups in this compound allow selective manipulation of multiple amino groups in complex peptide architectures .

Backbone Flexibility : The adipamic acid backbone (6-carbon chain) provides greater conformational flexibility compared to shorter-chain analogs like L-alanine or L-glutamic acid derivatives, making it useful for designing constrained peptide loops .

Orthogonality : The tert-butyl ester group offers compatibility with Fmoc-based solid-phase synthesis, whereas other esters (e.g., methyl or benzyl) may require harsher deprotection conditions .

Challenges and Limitations

- Steric Hindrance : The bulky tert-butyl ester and dual Boc groups may reduce coupling efficiency in sterically demanding environments compared to less-protected analogs .

- Cost and Availability: This compound is less commercially prevalent than simpler Boc-protected amino acid esters, increasing synthesis costs for non-specialized labs .

Preparation Methods

Protection of Alpha and Epsilon Amino Groups

The dual Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. In a representative procedure adapted from PMC studies, L-2-aminoadipamic acid (13.3 mmol) is dissolved in a 1:1 dioxane/water mixture (32 mL) and cooled to 0°C. Triethylamine (1.6 equivalents, 21.3 mmol) is added to deprotonate the amino groups, followed by Boc anhydride (1.1 equivalents, 14.6 mmol). The reaction is stirred at room temperature for 18 hours, after which ethyl acetate extraction under acidic conditions (pH = 1, adjusted with 1 M KHSO4) yields the bis-Boc-protected intermediate.

Key Considerations :

-

Solvent System : Aqueous dioxane facilitates solubility while maintaining reaction homogeneity.

-

Stoichiometry : Using 2.2 equivalents of Boc anhydride ensures complete protection of both amines.

-

Purification : Acidic extraction removes unreacted starting material, while column chromatography isolates the bis-Boc product.

Esterification of the Carboxylic Acid Moiety

The tert-butyl ester is introduced via carbodiimide-mediated coupling. As demonstrated in glutathione derivative syntheses, the bis-Boc-protected amino acid is dissolved in dichloromethane (DCM) with tert-butanol (2.0 equivalents). Dicyclohexylcarbodiimide (DCC, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, and the mixture is stirred at 0°C for 2 hours, followed by 24 hours at room temperature. The precipitated dicyclohexylurea is filtered, and the crude product is purified via silica gel chromatography.

Alternative Approaches :

-

Fischer Esterification : While effective for methyl esters (e.g., HCl/methanol), this method is unsuitable for tert-butyl esters due to Boc group acid sensitivity.

-

Transesterification : Patent WO2004000784A1 describes tert-butyl acetate transesterification using palladium catalysts, but this method risks incomplete conversion for sterically hindered substrates.

Optimization of Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and minimizing side products. The table below summarizes key findings from diverse sources:

Catalyst Selection : Copper(I) chloride, as used in tert-butyl esterifications of glutathione, accelerates coupling but may require stringent anhydrous conditions.

Temperature Control : Maintaining 0°C during carbodiimide activation prevents exothermic side reactions.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : A singlet at δ 1.39 ppm (9H, C(CH₃)₃) confirms tert-butyl groups. The ε-NH proton appears as a broad singlet at δ 6.95 ppm.

-

¹³C NMR : Peaks at δ 155–160 ppm indicate carbamate carbonyls (Boc groups), while δ 170–175 ppm corresponds to the ester carbonyl.

Mass Spectrometry (MS) :

High-Performance Liquid Chromatography (HPLC) :

Applications in Peptide Synthesis and Pharmaceutical Research

This compound serves as a versatile building block in:

-

Orthogonal Deprotection Strategies : The tert-butyl ester is cleaved with trifluoroacetic acid (TFA), while Boc groups are removed under acidic conditions (HCl/dioxane), enabling sequential assembly of complex peptides.

-

Enzyme Inhibitor Development : Its structural rigidity mimics natural substrates, making it valuable for designing inhibitors of proteases and lipases .

Q & A

Q. Critical Factors :

- Temperature control during Boc protection minimizes side reactions (e.g., tert-butyl carbamate formation).

- Stoichiometric excess of Boc anhydride (1.2–1.5 equiv) ensures complete di-protection.

How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Basic Research Focus

Analytical Workflow :

NMR Spectroscopy :

- ¹H NMR : Confirm Boc group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and absence of unprotected amines.

- ¹³C NMR : Verify ester carbonyl resonance (~165–170 ppm) and Boc carbonyls (~155–160 ppm) .

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).

Melting Point : Compare observed mp (e.g., 109–112°C for analogous tert-butyl carbamates) to literature values .

Data Interpretation : Discrepancies in NMR integration or HPLC retention times may indicate incomplete protection or hydrolysis.

What strategies are effective in mitigating side reactions during synthesis, particularly regarding Boc group stability?

Advanced Research Focus

Common Side Reactions :

- Boc Deprotection : Acidic conditions (e.g., TFA) or prolonged heating can cleave Boc groups prematurely.

- Ester Hydrolysis : Moisture or basic conditions may hydrolyze the tert-butyl ester.

Q. Mitigation Strategies :

- Use anhydrous solvents (e.g., DMF, dichloromethane) and inert atmospheres (N₂/Ar) during synthesis .

- Optimize reaction time and temperature (e.g., 0–4°C for Boc protection to suppress racemization).

- Monitor intermediates via TLC or LC-MS to detect early-stage degradation .

How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?

Advanced Research Focus

Experimental Design :

Solvent Screening : Test solubility in DMSO, DMF, chloroform, and ethyl acetate at 25°C and 40°C.

Stability Assays : Incubate the compound in selected solvents for 24–72 hours; analyze by HPLC for degradation products.

Case Study : Analogous tert-butyl esters exhibit higher solubility in chloroform (>50 mg/mL) but hydrolyze rapidly in DMSO/water mixtures .

What are the best practices for storing this compound to ensure long-term stability?

Basic Research Focus

Storage Protocol :

- Temperature : –20°C in airtight containers to prevent ester hydrolysis.

- Desiccant : Include silica gel packs to absorb moisture.

- Stability Monitoring : Conduct periodic HPLC analysis (every 6 months) to detect degradation (e.g., free amine or carboxylic acid formation) .

How can this compound be utilized in peptide synthesis, and what are the challenges in deprotection?

Advanced Research Focus

Application :

- The tert-butyl ester and Boc groups serve as orthogonal protecting groups for solid-phase peptide synthesis (SPPS).

- Deprotection : Use TFA/CH₂Cl₂ (1:1) for Boc removal, followed by HF or TMSBr for tert-butyl ester cleavage.

Q. Challenges :

- Incomplete deprotection due to steric hindrance from the adipamic acid backbone.

- Optimization : Employ microwave-assisted deprotection (40–60°C, 30 min) to enhance efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.